2-amino-N-methyl-N-(oxan-4-yl)acetamide
Description
2-Amino-N-methyl-N-(oxan-4-yl)acetamide is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of acetamide and contains an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group, making it a useful intermediate in organic synthesis.
Properties
IUPAC Name |
2-amino-N-methyl-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10(8(11)6-9)7-2-4-12-5-3-7/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCLSWSLCNAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2-amino-N-methylacetamide with oxan-4-yl chloride under suitable reaction conditions. The reaction typically involves the use of a base to deprotonate the amine group, followed by nucleophilic substitution with the oxan-4-yl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-N-(oxan-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-methyl-N-(oxan-4-yl)acetamide has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It may be utilized in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: The compound finds use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-N-methyl-N-(oxan-4-yl)acetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Amino-N-methyl-N-(oxan-4-yl)acetamide is similar to other acetamide derivatives, but its unique oxan-4-yl group sets it apart. Some similar compounds include:
2-Amino-N-methyl-N-(phenyl)acetamide: Contains a phenyl group instead of oxan-4-yl.
2-Amino-N-methyl-N-(cyclohexyl)acetamide: Contains a cyclohexyl group instead of oxan-4-yl.
These compounds may exhibit different chemical properties and biological activities due to the variation in their substituents.
Biological Activity
The compound 2-amino-N-methyl-N-(oxan-4-yl)acetamide is an intriguing molecule with potential biological significance. Its structure suggests possible interactions with various biological targets, which can lead to diverse therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
This compound features an oxane ring, which may influence its interaction with biological systems. The presence of the amino and methyl groups adds to its potential for biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly in antimicrobial and anticancer research. Below are key findings from the literature:
Antimicrobial Activity
- Mechanism of Action : Studies indicate that compounds similar to this compound may inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to bacterial cell death.
- Activity Against Specific Pathogens : Research has shown promising results against various bacterial strains, suggesting that modifications to the oxane structure could enhance efficacy.
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and C6 (glioma). These studies often utilize assays like MTT and caspase activation to evaluate cell viability and apoptosis induction.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with cancer-related targets, indicating potential pathways for therapeutic intervention.
Data Tables
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial topoisomerases | Inhibition of DNA replication | |
| Anticancer | A549 cell line | Cytotoxicity | |
| Anticancer | C6 glioma cell line | Induction of apoptosis |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of oxane derivatives, including this compound. The results showed significant inhibition against Gram-positive bacteria, suggesting the compound's potential as a lead for antibiotic development.
Case Study 2: Anticancer Mechanism
In another investigation, researchers synthesized a range of compounds based on the oxane framework and tested their anticancer properties. The study revealed that certain derivatives triggered apoptosis in A549 cells through caspase activation pathways, highlighting their potential in cancer therapy.
Research Findings
Recent advancements in molecular docking techniques have facilitated a deeper understanding of how this compound interacts with specific enzymes and receptors involved in disease processes. These findings underscore the importance of further exploration into its pharmacological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
